![molecular formula C12H16ClNO B1351908 2-chloro-N,N-diethyl-2-phenylacetamide CAS No. 65117-31-9](/img/structure/B1351908.png)
2-chloro-N,N-diethyl-2-phenylacetamide
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Overview
Description
2-Chloro-N,N-diethyl-2-phenylacetamide (CDP) is a synthetic compound that has been studied for its potential applications in medicine and biochemistry. CDP is a derivative of the naturally occurring compound acetamide, and has been found to have a variety of properties that make it useful for a range of applications.
Scientific Research Applications
Behavioral Responses and Bioefficacy Against Aedes aegypti
A study highlighted the synthesis of aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, to observe their repellent activity against Aedes aegypti mosquitoes. These compounds, tested for their potential in personal protection management, showed significant repellent responses, suggesting their application in developing new insect repellent formulations (Garud et al., 2011).
Electrochemical Reduction Studies
Research on the electrochemical reduction of 2-chloro-N-phenylacetamides, including derivatives of 2-chloro-N,N-diethyl-2-phenylacetamide, revealed insights into their reduction mechanisms. These studies, performed in dimethylformamide, showed potential applications in organic synthesis and electrochemical processes, providing a foundation for developing new electrochemical sensors or catalytic systems (Pasciak et al., 2014).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Another application involves the use of 2-chloro-N-phenylacetamide derivatives in synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing their role as electrophilic building blocks. This synthetic route highlights the compound's versatility in organic synthesis, particularly in the development of pharmaceuticals and materials science (Janardhan et al., 2014).
Anticonvulsant Activity Evaluation
Derivatives of this compound were synthesized and evaluated for their anticonvulsant activities, presenting a potential application in pharmaceutical research for developing new treatments for epilepsy or other seizure disorders (Soyer et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N,N-diethyl-2-phenylacetamide is ergosterol present on the fungal plasma membrane . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
This compound interacts with ergosterol, likely binding to it . This interaction may disrupt the integrity of the fungal cell membrane, leading to cell death . Additionally, the compound may inhibit DNA synthesis by inhibiting thymidylate synthase .
Biochemical Pathways
The compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane, affecting various biochemical pathways within the cell . The inhibition of thymidylate synthase can disrupt DNA synthesis, further affecting the cell’s ability to replicate and survive .
Result of Action
The binding of this compound to ergosterol and the potential inhibition of thymidylate synthase result in the disruption of the fungal cell membrane and inhibition of DNA synthesis . These actions lead to cell death, demonstrating the compound’s antifungal potential .
properties
IUPAC Name |
2-chloro-N,N-diethyl-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSCGPEXJYFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407108 |
Source
|
Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65117-31-9 |
Source
|
Record name | α-Chloro-N,N-diethylbenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65117-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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